CK2 Inhibitory Potency: TCBt vs. TBBt – Direct Head-to-Head Ki Comparison
In a direct comparative study, 4,5,6,7-tetrachlorobenzotriazole (TCBt) was reported to be a much weaker inhibitor of protein kinase CK2 relative to its brominated counterpart 4,5,6,7-tetrabromobenzotriazole (TBBt) . TBBt inhibits CK2 from yeast, rat liver, Neurospora crassa, and Candida tropicalis with Ki values in the range of 0.5–1 µM. In contrast, TCBt is explicitly described as a 'much weaker inhibitor', with the same study noting that the tetramethyl analog (TMeBt) is 'a very weak inhibitor of CK2' . The observed potency cliff upon replacing Br with Cl is attributed to reduced hydrophobic contribution rather than electronic differences .
| Evidence Dimension | CK2 inhibitory constant (Ki) |
|---|---|
| Target Compound Data | TCBt: Ki >> 1 µM (reported qualitatively as 'much weaker inhibitor' vs. TBBt) |
| Comparator Or Baseline | TBBt: Ki = 0.5–1 µM across yeast, rat liver, N. crassa, C. tropicalis CK2 isoforms |
| Quantified Difference | >10-fold reduction in potency (exact fold-change not quantified; ordinal ranking: TBBt >> TCBt ≥ TMeBt) |
| Conditions | Biochemical kinase inhibition assay; ATP-competitive format; multiple species CK2 isoforms |
Why This Matters
This dramatic potency differential establishes TCBt as a critically weak inhibitor of CK2, making it a valuable negative control compound in kinase selectivity panels and a benchmark for quantifying the contribution of halogen-dependent hydrophobic effects in ligand design.
- [1] Zień, P., Bretner, M., Zastąpiło, K., Szyszka, R., & Shugar, D. (2003). Selectivity of 4,5,6,7-tetrabromobenzimidazole as an ATP-competitive potent inhibitor of protein kinase CK2 from various sources. Biochemical and Biophysical Research Communications, 306(1), 129–133. View Source
- [2] Kasperowicz, S., Marzec, E., Maciejewska, A. M., Trzybiński, D., Bretner, M., Woźniak, K., Poznański, J., & Mieczkowska, K. (2020). A competition between hydrophobic and electrostatic interactions in protein–ligand systems. Binding of heterogeneously halogenated benzotriazoles by the catalytic subunit of human protein kinase CK2. IUBMB Life, 72(6), 1211–1219. View Source
